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molecular formula C14H15NO B2685486 3'-Methoxy-2-methyl[1,1'-biphenyl]-4-amine CAS No. 230962-39-7

3'-Methoxy-2-methyl[1,1'-biphenyl]-4-amine

Cat. No. B2685486
M. Wt: 213.28
InChI Key: BBULYSOVXVHCEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06350907B1

Procedure details

1-(3-Methoxyphenyl)-2-methyl-4-nitrobenzene(23.4 gm, 96 mmol) was dissolved in a mixture of ethanol and ethyl acetate (3:1, 470 mL) and hydrogenated over 10% palladium on charcoal (2.3 gm) at 3 bar and 20° C. for 2 h. The mixture was filtered through Arbocel filter aid, washing with ethyl acetate. The filtrate was concentrated under reduced pressure to give 4-amino-1-(3-methoxyphenyl)-2-methylbenzene (20.8 gm, 100%) as a pinkish-brown oil.
Name
1-(3-Methoxyphenyl)-2-methyl-4-nitrobenzene
Quantity
23.4 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
470 mL
Type
solvent
Reaction Step One
Quantity
2.3 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:4]=[C:5]([C:9]2[CH:14]=[CH:13][C:12]([N+:15]([O-])=O)=[CH:11][C:10]=2[CH3:18])[CH:6]=[CH:7][CH:8]=1>C(O)C.C(OCC)(=O)C.[Pd]>[NH2:15][C:12]1[CH:13]=[CH:14][C:9]([C:5]2[CH:6]=[CH:7][CH:8]=[C:3]([O:2][CH3:1])[CH:4]=2)=[C:10]([CH3:18])[CH:11]=1

Inputs

Step One
Name
1-(3-Methoxyphenyl)-2-methyl-4-nitrobenzene
Quantity
23.4 g
Type
reactant
Smiles
COC=1C=C(C=CC1)C1=C(C=C(C=C1)[N+](=O)[O-])C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O
Name
Quantity
470 mL
Type
solvent
Smiles
C(C)(=O)OCC
Name
Quantity
2.3 g
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The mixture was filtered through Arbocel
FILTRATION
Type
FILTRATION
Details
filter aid
WASH
Type
WASH
Details
washing with ethyl acetate
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
NC1=CC(=C(C=C1)C1=CC(=CC=C1)OC)C
Measurements
Type Value Analysis
AMOUNT: MASS 20.8 g
YIELD: PERCENTYIELD 100%
YIELD: CALCULATEDPERCENTYIELD 101.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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